1-(4-Iodobenzoyl)azepane
Overview
Description
“1-(4-Iodobenzoyl)azepane” is a chemical compound . It is a derivative of azepane, which is an organic compound with the formula (CH2)6NH . Azepane is a colorless liquid and a cyclic secondary amine . It is a precursor to several drugs and pesticides .
Synthesis Analysis
The synthesis of seven-membered heterocycles such as azepines and benzodiazepines, oxazepines, thiazepines, and dithiazepines has been discussed in the literature . Two approaches are considered within the framework of one-stage synthesis of azepine derivatives – there are methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds . A strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centred on the conversion of the nitro group into a singlet nitrene has been reported .Molecular Structure Analysis
A complete conformational analysis of azepane was performed by quantum mechanics at the B3LYP and the CCSD (T) levels of theory with the triple-zeta quality basis set 6-311+G (d,p) . The results are compared with the well-established results of cycloheptane .Chemical Reactions Analysis
Azepane and its functionalized derivatives are important structural motifs present in a variety of natural products and bioactive molecules . The mechanisms involved in the synthesis of these seven-membered heterocyclic compounds often involve the ring expansion of either five or six-membered compounds using various methods such as thermally, photo-chemically, and microwave irradiation .Mechanism of Action
Future Directions
Properties
IUPAC Name |
azepan-1-yl-(4-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c14-12-7-5-11(6-8-12)13(16)15-9-3-1-2-4-10-15/h5-8H,1-4,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOQODFIMVVKAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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